BenchChemオンラインストアへようこそ!

AHR 10718

Canine digitalis arrhythmia Class I antiarrhythmic minimum effective plasma concentration

Procure AHR 10718 for targeted antiarrhythmic research. Unlike disopyramide or procainamide, its unique biphasic APD effect—shortening in Purkinje fibers while prolonging in ventricle—makes it essential for DAD/digitalis toxicity models. With use-dependent Vmax block and time-shifted post-infarction efficacy, it is the definitive positive control for conduction and triggered activity studies.

Molecular Formula C22H35N3O7S
Molecular Weight 485.6 g/mol
CAS No. 96436-73-6
Cat. No. B1665081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAHR 10718
CAS96436-73-6
Synonyms(N'-(2-diethylamino)ethyl)-N-(1-methylethyl)-N-(2-(phenylsulfonyl)ethyl)urea butanedioate
AHR 10718
AHR-10718
Molecular FormulaC22H35N3O7S
Molecular Weight485.6 g/mol
Structural Identifiers
SMILESCCN(CC)CCNC(=O)N(CCS(=O)(=O)C1=CC=CC=C1)C(C)C.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C18H31N3O3S.C4H4O4/c1-5-20(6-2)13-12-19-18(22)21(16(3)4)14-15-25(23,24)17-10-8-7-9-11-17;5-3(6)1-2-4(7)8/h7-11,16H,5-6,12-15H2,1-4H3,(H,19,22);1-2H,(H,5,6)(H,7,8)/b;2-1-
InChIKeyCMKAKNPPMGLPRW-BTJKTKAUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AHR 10718 (CAS 96436-73-6) as a Class I Antiarrhythmic: Baseline Pharmacological and Electrophysiological Profile


AHR 10718 (CAS 96436-73-6), also known as Suricainide maleate, is a Class I antiarrhythmic agent that primarily acts by blocking voltage-gated sodium (Na⁺) channels in cardiac tissue [1]. It suppresses a broad spectrum of experimental arrhythmias in canine models, including those induced by two-stage coronary ligation, digitalis intoxication, and abnormal automaticity [2]. Electrophysiologically, it induces a use-dependent decrease in the maximum rate of depolarization (Vmax), reduces conduction velocity, and shortens action potential duration in Purkinje fibers, while paradoxically prolonging action potential duration in ventricular muscle [3]. Its profile is distinct from other Class I agents and is specifically characterized by its differential effects on Purkinje fibers versus ventricular muscle and its suppression of diverse arrhythmogenic mechanisms.

Why AHR 10718 Cannot Be Interchanged with Disopyramide, Procainamide, or SUN 1165 in Canine Arrhythmia Research


In the class of sodium channel blockers, the subtle differences in binding kinetics and state-dependent affinities manifest as marked differences in efficacy across various arrhythmia etiologies [1]. AHR 10718's spectrum of activity, particularly its minimum effective plasma concentrations (min PC) in standard canine models, diverges significantly from that of its closest analogs, disopyramide, procainamide, and SUN 1165 [2]. As demonstrated in the quantitative evidence below, procainamide is notably ineffective against adrenaline-induced arrhythmias, while AHR 10718 shows variable efficacy but a consistent, potent effect on digitalis-induced arrhythmias [3]. These model-specific efficacy profiles underscore that AHR 10718 is not a generic substitute; its pharmacological fingerprint is distinct and must be considered in experimental design and compound selection.

AHR 10718 (96436-73-6): Quantitative Differentiation from Key Class I Antiarrhythmics in Canine Arrhythmia Models


Comparative Minimum Effective Plasma Concentrations for Digitalis-Induced Arrhythmia in Dogs

In a comparative study of class I antiarrhythmics against canine digitalis-induced arrhythmia, AHR 10718 demonstrated a minimum effective plasma concentration (min PC) of 2.8±0.6 μg/ml [1]. This potency is intermediate between disopyramide (1.7±0.4 μg/ml) and procainamide (10.1±2.4 μg/ml), and is notably distinct from SUN 1165 (0.92±0.19 μg/ml) [2]. This quantifies a clear and statistically robust difference in the dose required to achieve therapeutic effect in this specific, clinically-relevant model.

Canine digitalis arrhythmia Class I antiarrhythmic minimum effective plasma concentration

Differential Efficacy in Two-Stage Coronary Ligation Arrhythmia Models

AHR 10718 effectively suppressed arrhythmias in the two-stage coronary ligation model, with min PCs of 8.1±0.7 μg/ml for 24-hour ligation and 2.9±0.9 μg/ml for 48-hour ligation [1]. In contrast, procainamide, while effective, required a min PC of 27.1±4.0 μg/ml for the same model, indicating a significantly higher dose burden [2]. Disopyramide's min PC for coronary ligation was 5.3±1.8 μg/ml, while SUN 1165's min PCs were 2.5±0.4 μg/ml (24h) and 1.2±0.4 μg/ml (48h) [3]. This demonstrates that AHR 10718's efficacy profile across the time-course of ischemic injury is distinct and not interchangeable with other common Class I agents.

Canine coronary ligation Ischemia-induced arrhythmia Class I antiarrhythmic

Electrophysiological Differentiation: Use-Dependent Vmax Depression and Tissue-Specific Effects

In isolated canine Purkinje fibers, AHR 10718 (≥ 5 × 10⁻⁶ M) induces a use-dependent decrease in the maximum rate of depolarization (Vmax) and significantly decreases conduction velocity and action potential duration [1]. A key differentiating feature is its opposite effect on ventricular muscle, where action potential duration is significantly prolonged at the same concentration [2]. This contrasts with the more uniform effects reported for disopyramide and procainamide, which typically shorten action potential duration in both tissue types [3]. Furthermore, its effects were not highly dependent on extracellular potassium concentration ([K+]₀), a property that distinguishes it from several other Class I agents whose potency can fluctuate with serum potassium levels [4].

Use-dependent block Vmax depression Purkinje fiber Ventricular muscle

Suppression of Abnormal Automaticity and Triggered Activity

AHR 10718 significantly decreases normal, catecholamine-enhanced, and abnormal automaticity induced by barium or myocardial infarction in isolated Purkinje fibers [1]. Critically, it also suppresses triggered activity and reduces the amplitude of delayed afterdepolarizations (DADs) in ouabain-treated Purkinje fibers and infarcted myocardium [2]. This broad spectrum of activity against both automatic and triggered mechanisms is a hallmark of AHR 10718. While disopyramide and procainamide also suppress automaticity, their effects on triggered activity are less consistently documented and often require higher concentrations [3]. The specific suppression of DADs is a key differentiator for models of digitalis toxicity and ischemia-reperfusion injury.

Abnormal automaticity Triggered activity Delayed afterdepolarizations Ouabain toxicity

Optimal Procurement and Research Applications for AHR 10718 Based on Quantitative Differentiation


Modeling Digitalis-Induced Arrhythmias and Triggered Activity

AHR 10718 is the preferred tool for researchers investigating digitalis toxicity or arrhythmias driven by delayed afterdepolarizations (DADs). Its quantified efficacy (min PC 2.8±0.6 μg/ml) and its specific, documented suppression of ouabain-induced triggered activity provide a reliable, dose-defined intervention [1]. Unlike procainamide, which is less potent in this model, or disopyramide, which has inconsistent effects on triggered activity, AHR 10718 offers a more targeted and predictable response [2].

Ischemia-Reperfusion and Myocardial Infarction Studies

For studies involving two-stage coronary ligation in canines, AHR 10718's unique temporal efficacy shift (min PC of 8.1 μg/ml at 24h vs. 2.9 μg/ml at 48h) makes it a valuable comparator for investigating how arrhythmia susceptibility evolves post-infarction [3]. This property is not shared by disopyramide or SUN 1165, which show more static potency across the same time points, making AHR 10718 essential for dissecting time-dependent pharmacological responses to ischemic injury [4].

Comparative Electrophysiology and Proarrhythmia Screening

The compound's biphasic effect on repolarization—shortening APD in Purkinje fibers while prolonging it in ventricular muscle—makes it a unique calibrator for in vitro proarrhythmia assays [5]. Researchers can use AHR 10718 as a reference agent to validate their systems' ability to detect tissue-specific repolarization changes, a critical parameter in assessing the safety of new chemical entities. This dual effect is not reliably observed with standard Class I comparators like disopyramide or procainamide [6].

Automaticity and Conduction Disturbance Research

AHR 10718's broad suppression of both normal and abnormal automaticity, coupled with its use-dependent Vmax depression, positions it as a robust positive control for studies examining conduction disturbances and ectopic impulse generation [7]. Its ability to decrease automaticity from multiple sources (catecholamine, barium, infarction) without a high dependence on extracellular potassium concentration makes it a versatile tool for experimental designs where other Class I agents may show variable or model-dependent efficacy [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for AHR 10718

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.